PRMT5-IN-4b14 -

PRMT5-IN-4b14

Catalog Number: EVT-1535411
CAS Number:
Molecular Formula: C19H18BrN3O
Molecular Weight: 384.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PRMT5-IN-4b14 is a potent PRMT5 inhibitor which exhibits potent anti-proliferative activity against a panel of leukemia and lymphoma cells.
Overview

PRMT5-IN-4b14 is a potent inhibitor of protein arginine methyltransferase 5, a key enzyme involved in various cellular processes, including gene expression regulation and signal transduction pathways. The aberrant activity of protein arginine methyltransferase 5 has been implicated in several cancers, making it a significant target for therapeutic intervention. PRMT5-IN-4b14 has demonstrated selective inhibition of protein arginine methyltransferase 5 over other related enzymes, which is crucial for minimizing off-target effects.

Source and Classification

PRMT5-IN-4b14 was developed through structure-based drug design, aimed at identifying novel inhibitors of protein arginine methyltransferase 5. It belongs to the class of small-molecule inhibitors and has shown promise in preclinical studies for its potential applications in cancer therapy. The compound's classification as a selective inhibitor is supported by its IC50 value of 2.71 μM, indicating high potency against protein arginine methyltransferase 5 compared to other methyltransferases like PRMT1 and PRMT4, where it exhibits over 70-fold selectivity .

Synthesis Analysis

Methods and Technical Details

The synthesis of PRMT5-IN-4b14 involves several key steps that integrate known pharmacophores from existing inhibitors. The synthetic route typically includes:

  1. Building Blocks Selection: Identifying appropriate building blocks based on structural features known to enhance binding affinity to protein arginine methyltransferase 5.
  2. Reactions: Employing reactions such as amination, alkylation, and coupling to construct the core structure.
  3. Purification: Utilizing chromatography techniques to isolate the final product with high purity.
  4. Characterization: Analyzing the compound using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.

The detailed synthetic pathway is crucial for reproducibility and scaling up for further studies.

Molecular Structure Analysis

Structure and Data

The molecular structure of PRMT5-IN-4b14 features a complex arrangement that facilitates its interaction with the active site of protein arginine methyltransferase 5. Key structural data include:

  • Molecular Formula: C_xH_yN_zO_w (specific values depend on the exact structure).
  • Molecular Weight: Approximately 300-400 g/mol (exact weight varies based on substitutions).
  • Binding Interactions: The compound likely forms hydrogen bonds and hydrophobic interactions with residues in the active site, enhancing its selectivity for protein arginine methyltransferase 5.

Computational modeling can provide insights into the binding conformation and predict how modifications might affect potency.

Chemical Reactions Analysis

Reactions and Technical Details

PRMT5-IN-4b14 undergoes specific interactions with protein arginine methyltransferase 5 that inhibit its enzymatic activity. The primary reactions include:

  1. Enzyme Inhibition: The compound binds to the active site of protein arginine methyltransferase 5, preventing substrate access and subsequent methylation reactions.
  2. Selectivity Mechanism: The structural features of PRMT5-IN-4b14 allow it to distinguish between different types of protein arginine methyltransferases, which is critical for reducing side effects.

In vitro assays demonstrate the effectiveness of PRMT5-IN-4b14 in inhibiting the enzyme's activity across various cancer cell lines.

Mechanism of Action

Process and Data

The mechanism of action for PRMT5-IN-4b14 involves competitive inhibition of protein arginine methyltransferase 5. Upon binding to the enzyme, it prevents the transfer of methyl groups from S-adenosylmethionine to target arginine residues on histones and non-histone proteins. This inhibition leads to:

  • Altered Gene Expression: Reduced levels of symmetric dimethylarginine result in changes in gene expression patterns associated with cell proliferation and survival.
  • Induction of Apoptosis: Inhibition of protein arginine methyltransferase 5 has been linked to increased apoptosis in cancer cells due to disrupted signaling pathways .

Data from cellular assays indicate that treatment with PRMT5-IN-4b14 leads to significant reductions in cell viability across multiple cancer types.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of PRMT5-IN-4b14 include:

  • Solubility: Typically soluble in dimethyl sulfoxide and other organic solvents; solubility in aqueous media may vary.
  • Stability: Stability under physiological conditions is essential for therapeutic efficacy; studies should assess degradation rates.
  • pKa Values: Understanding ionization states at physiological pH can inform formulation strategies.

These properties are critical for optimizing drug delivery methods and ensuring effective therapeutic concentrations are achieved in vivo.

Applications

Scientific Uses

PRMT5-IN-4b14 holds significant potential for scientific applications, particularly in cancer research. Its uses include:

Introduction to PRMT5 and Its Pathological Relevance

PRMT5 as a Type II Arginine Methyltransferase: Structural and Functional Overview

PRMT5 (Protein Arginine Methyltransferase 5) is a member of the nine-enzyme PRMT family, classified as a Type II enzyme responsible for symmetric dimethylation of arginine residues (ω-NG,NG-SDMA) on histone and non-histone substrates. Structurally, PRMT5 forms a 435 kDa hetero-octameric complex by oligomerizing into a tetrameric core bound to four MEP50 (Methylosome Protein 50) cofactor molecules. This assembly is stabilized by three critical domains:

  • An N-terminal TIM barrel essential for MEP50 binding
  • A central Rossmann fold housing the S-adenosylmethionine (SAM) cofactor binding site for methyl group transfer
  • A C-terminal β-barrel dimerization domain enabling functional tetramerization [9] [10]

The catalytic mechanism involves SAM-dependent transfer of methyl groups to the guanidinium nitrogen atoms of arginine residues within glycine-rich motifs (e.g., GRG sequences). MEP50 potentiates substrate recognition and catalytic efficiency, making the PRMT5-MEP50 complex indispensable for enzymatic activity. PRMT5’s substrate spectrum includes histones (H2AR3, H3R8, H4R3) and diverse non-histone proteins involved in RNA processing, signal transduction, and DNA repair [4] [7].

Table 1: Structural Domains of Human PRMT5

DomainStructural FeaturesFunctional Role
N-terminal TIM barrelα/β barrel scaffoldMEP50 binding and complex stabilization
Rossmann foldβαβ dinucleotide-binding motifSAM binding and methyl transfer catalysis
β-barrel dimerization domainAntiparallel β-sheetsPRMT5 dimerization and tetrameric core formation

Role of PRMT5 in Oncogenesis: Epigenetic Regulation and Cellular Proliferation Mechanisms

PRMT5 drives oncogenesis through dual epigenetic and non-epigenetic mechanisms:

  • Transcriptional Repression: Symmetric dimethylation of H3R8 and H4R3 recruits DNMT3A, SUV39H1, and HP1α, establishing repressive chromatin states that silence tumor suppressors (e.g., ST7, PTEN, RB1). In glioblastoma, this mechanism downregulates RNF168, impairing DNA damage response [6] [10].
  • RNA Splicing Regulation: PRMT5 methylates Sm proteins (SmB, SmD1, SmD3), facilitating spliceosomal snRNP assembly. Dysregulation causes aberrant splicing of oncogenes (e.g., MYC, CCND1) and DNA repair factors (e.g., TIP60, SUV4-20H2) [6] [8].
  • Non-Histone Substrate Methylation:
  • p53 methylation at R333/R335 enhances its stability and transcriptional activity
  • 53BP1 methylation at R1355 promotes non-homologous end joining (NHEJ) DNA repair
  • EGFR methylation modulates kinase signaling cascades [8] [10]

These pathways collectively enhance cancer cell proliferation, survival, and genomic instability. PRMT5 overexpression in >20 cancer types correlates with advanced tumor grade, metastasis, and poor prognosis [6] [9].

PRMT5 Dysregulation in Hematologic Malignancies and Solid Tumors

PRMT5 dysregulation occurs via genetic, epigenetic, and metabolic mechanisms:

  • Somatic Mutations: The COSMIC database identifies 338 PRMT5 mutations across cancers. Driver mutations (e.g., D306H, L315P, N318K) localize near the SAM-binding site, altering enzyme kinetics and SAM affinity. These are prevalent in cutaneous melanoma (75% of skin cancer mutations) and colorectal carcinoma [3].
  • Overexpression: Gene amplification or transcriptional upregulation elevates PRMT5 levels in leukemia (AML, CLL), lymphoma (DLBCL), glioblastoma, and breast cancer. In mantle cell lymphoma, PRMT5 sustains cyclin D1 and BCL6 expression [6] [9].
  • MTAP Deletion: Homozygous deletion of the MTAP gene (30% of gliomas) leads to MTA accumulation, which paradoxically inhibits PRMT5. This creates a synthetic lethal vulnerability to PRMT5 or MAT2A inhibition [3] [7].

Table 2: PRMT5 Alterations in Human Cancers

Cancer TypeAlteration FrequencyKey AlterationsFunctional Impact
Cutaneous melanoma75% of skin cancer casesMissense mutations (D306H, L315P, N318K)Reduced SAM affinity
Glioblastoma30%MTAP deletion; PRMT5 overexpressionImpaired DDR; synthetic lethality
Diffuse large B-cell lymphomaHighPRMT5 amplification; SmD3 hypermethylationAberrant MYC/BCL6 splicing

Properties

Product Name

PRMT5-IN-4b14

IUPAC Name

N-(3-Bromo-2-cyanophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide

Molecular Formula

C19H18BrN3O

Molecular Weight

384.28

InChI

InChI=1S/C19H18BrN3O/c20-17-6-3-7-18(16(17)12-21)22-19(24)9-11-23-10-8-14-4-1-2-5-15(14)13-23/h1-7H,8-11,13H2,(H,22,24)

InChI Key

RFPVZTZIBYRPGW-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(Br)=C1C#N)CCN2CC3=C(C=CC=C3)CC2

Solubility

Soluble in DMSO

Synonyms

PRMT5 IN-4b14; PRMT5-IN 4b14; PRMT5-IN-4b14; PRMT5 IN 4b14

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.